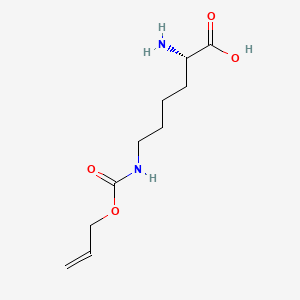
2-Methyl-N-(2-nitrophenyl)propanamide
Overview
Description
“2-Methyl-N-(2-nitrophenyl)propanamide” is a chemical compound . It’s also known as N-(2-nitrophenyl)isobutyramide . The molecular formula is C10H12N2O3 .
Molecular Structure Analysis
The molecular structure of “2-Methyl-N-(2-nitrophenyl)propanamide” consists of 10 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The exact mass is 208.08479225 g/mol .
Scientific Research Applications
Metabolic Profiling and Pharmacokinetics
2-Methyl-N-(2-nitrophenyl)propanamide, as part of the propanamide class, has been studied for its pharmacokinetic properties and metabolic profile in the context of selective androgen receptor modulators (SARMs). In a study focusing on a related compound, S-1, which is a potent SARM, researchers explored its pharmacokinetics and metabolism in rats. The study revealed that S-1 exhibited low clearance, moderate volume of distribution, and a terminal half-life ranging from 3.6 to 5.2 hours after intravenous doses, with oral bioavailability ranging from 55% to 60%. Forty phase I and phase II metabolites of S-1 were identified, indicating extensive metabolism involving processes such as sulfation, glucuronidation, and methylation (Wu et al., 2006).
Spectroscopic and Computational Analysis
Another aspect of research involving compounds similar to 2-Methyl-N-(2-nitrophenyl)propanamide includes the spectroscopic and computational analysis of paracetamol analogs, which helps in understanding their molecular properties, intramolecular interactions, and isomerization processes. This type of analysis, utilizing Density Functional Theory (DFT), contributes to the deeper understanding of the vibrational mode couplings and the structural characteristics of these compounds (Viana et al., 2016).
Photoreactions and Stability
Research on the photoreactivity of related propanamides, such as flutamide (which shares a similar propanamide structure with 2-Methyl-N-(2-nitrophenyl)propanamide), reveals insights into their stability and reaction mechanisms under light exposure. Studies have shown that flutamide undergoes different photoreactions in various solvents, leading to different products, which is crucial for understanding the stability and safety profile of these compounds when exposed to light (Watanabe et al., 2015).
Immunomodulatory Effects
Research has also extended into the synthesis of N-aryl-3-(indol-3-yl)propanamides and their potential immunosuppressive activities. Compounds within this category have been evaluated for their ability to inhibit murine splenocytes proliferation and in vivo delayed-type hypersensitivity (DTH) assays, highlighting their potential therapeutic applications in immune-related conditions (Giraud et al., 2010).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-methyl-N-(2-nitrophenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-7(2)10(13)11-8-5-3-4-6-9(8)12(14)15/h3-7H,1-2H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBFKXTLYUKUWKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC=C1[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60281691 | |
| Record name | 2-Methyl-N-(2-nitrophenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60281691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-N-(2-nitrophenyl)propanamide | |
CAS RN |
6316-52-5 | |
| Record name | NSC22550 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22550 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methyl-N-(2-nitrophenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60281691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[(2-chloro-6-fluorophenyl)methyl]prop-2-en-1-amine](/img/structure/B3055061.png)








